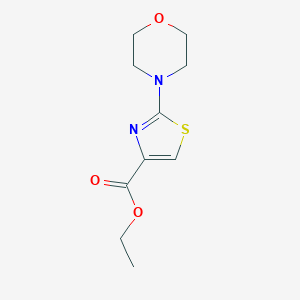

ethyl 2-morpholino-1,3-thiazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-morpholin-4-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-2-15-9(13)8-7-16-10(11-8)12-3-5-14-6-4-12/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINWWRRVBHJAKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567605 | |

| Record name | Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126533-95-7 | |

| Record name | Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of ethyl 2-morpholino-1,3-thiazole-4-carboxylate

An In-Depth Technical Guide to the Synthesis of Ethyl 2-Morpholino-1,3-thiazole-4-carboxylate

Abstract

This guide provides a comprehensive technical overview of the , a heterocyclic compound of significant interest in medicinal chemistry. The 1,3-thiazole core is a prevalent scaffold in numerous biologically active molecules, and this particular derivative serves as a valuable building block for drug discovery programs.[1][2] This document details a field-proven, efficient one-step protocol via the Hantzsch thiazole synthesis. The narrative emphasizes the chemical principles, causality behind experimental choices, and provides a self-validating, step-by-step methodology. An alternative synthetic strategy involving nucleophilic aromatic substitution is also discussed to provide a comparative context for synthetic planning.

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring system is a cornerstone in heterocyclic chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] Thiazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, anti-hypertensive, and anti-HIV properties.[2] Specifically, esters of 2-substituted thiazole-4-carboxylic acids are crucial intermediates in the synthesis of medicinally important agents and have demonstrated potential as antineoplastic agents.[2][3]

This compound incorporates two key pharmacophores: the versatile thiazole ring and the morpholine moiety. The morpholine group is frequently used in drug design to enhance aqueous solubility, improve pharmacokinetic profiles, and engage in crucial hydrogen bonding interactions with biological targets. The synthesis of this specific molecule is therefore a key enabling step for the development of novel therapeutics.

Overview of Synthetic Strategies

Two principal retrosynthetic pathways are considered for the construction of this compound:

-

Hantzsch Thiazole Synthesis: This is a classic, convergent approach involving the cyclocondensation of an α-halocarbonyl compound with a thioamide derivative.[1][4][5] For the target molecule, this translates to the direct reaction of ethyl bromopyruvate with 4-morpholinocarbothioamide. This one-step method is often favored for its efficiency and directness in assembling the core thiazole structure.[6]

-

Nucleophilic Aromatic Substitution (SNAr): This strategy involves building the molecule from a pre-functionalized thiazole. It would typically begin with the synthesis of ethyl 2-halothiazole-4-carboxylate, followed by a nucleophilic substitution reaction where the halogen at the C2 position is displaced by morpholine.[7] The bromine atom at this position is known to be particularly reactive, making this a viable, albeit multi-step, alternative.[7][8]

This guide will focus on the Hantzsch synthesis due to its operational simplicity and efficiency as a one-pot procedure.

Core Protocol: Hantzsch Cyclocondensation

Principle and Mechanism

The Hantzsch synthesis is a cornerstone reaction for the formation of thiazole rings. The mechanism for this specific transformation proceeds as follows:

-

Nucleophilic Attack: The sulfur atom of 4-morpholinocarbothioamide, acting as the nucleophile, attacks the electrophilic α-carbon of ethyl bromopyruvate, displacing the bromide ion.

-

Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.

-

Dehydration: The tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the aromatic 1,3-thiazole ring system.

This acid-catalyzed condensation reaction provides a direct and robust route to the desired heterocyclic core.

Experimental Workflow

Caption: Workflow for the Hantzsch synthesis of the target compound.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Key Role |

| 4-Morpholinocarbothioamide | C₅H₁₀N₂OS | 146.21 | 12.7 | Thioamide (N-C=S source) |

| Ethyl Bromopyruvate | C₅H₇BrO₃ | 195.01 | 12.7 | α-Haloester (C-C=O source) |

| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | Excess | Dehydrating agent |

| Acetone | C₃H₆O | 58.08 | 50 mL | Reaction Solvent |

| Chloroform | CHCl₃ | 119.38 | As needed | Extraction Solvent |

| Sodium Bicarbonate (aq. solution) | NaHCO₃ | 84.01 | As needed | Neutralizing Wash |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | Drying Agent |

| Silica Gel | SiO₂ | 60.08 | As needed | Stationary Phase |

| Methanol/Chloroform (1%) | CH₃OH/CHCl₃ | - | As needed | Mobile Phase |

Detailed Step-by-Step Protocol

This protocol is adapted from established Hantzsch synthesis procedures.[6]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-morpholinocarbothioamide (1.85 g, 12.7 mmol), ethyl bromopyruvate (1.59 mL, 12.7 mmol), and anhydrous magnesium sulfate (approx. 2 g, excess) in acetone (50 mL). The MgSO₄ is added to scavenge the water produced during the cyclization, driving the reaction to completion.

-

Cyclocondensation: Heat the reaction mixture to reflux with vigorous stirring. Maintain the reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

-

Initial Workup: After 2 hours, allow the mixture to cool to room temperature. Filter the mixture through a pad of celite to remove the magnesium sulfate and any precipitated salts. Rinse the flask and filter cake with a small amount of acetone.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Extraction and Wash: Dissolve the residue in chloroform (approx. 50 mL). Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Subsequently, wash with brine.

-

Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Purification and Characterization

The crude material is purified by silica gel column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient or isocratic elution can be used. A reported effective mobile phase is 1% methanol in chloroform.[6]

-

Yield: A yield of approximately 55% (1.7 g) of the pure product can be expected.[6]

Characterization Data:

-

Appearance: Typically an off-white or pale yellow solid.

-

Mass Spectrometry (MS): Expected (M+H)⁺ = 243.[6]

-

¹³C NMR: The presence of a C=N signal around δ 164 ppm is indicative of the 2-aminothiazole ring formation.[9]

-

Melting Point: 88.5 °C.[10]

Alternative Route: Nucleophilic Aromatic Substitution

Conceptual Workflow

-

Step 1: Synthesis of Ethyl 2-Bromothiazole-4-carboxylate. This intermediate is synthesized from commercially available starting materials, typically involving the bromination of a pre-formed thiazole-4-carboxylate scaffold.[7]

-

Step 2: Nucleophilic Substitution. Ethyl 2-bromothiazole-4-carboxylate is reacted with morpholine in a suitable solvent (e.g., DMF, DMSO, or a high-boiling alcohol) often in the presence of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to scavenge the HBr byproduct. The reaction is typically heated to facilitate the substitution.

This route offers modularity but requires an additional synthetic and purification step compared to the more convergent Hantzsch synthesis.

Conclusion

The Hantzsch thiazole synthesis provides a reliable, efficient, and direct one-pot method for the preparation of this compound. The protocol described herein is robust and utilizes readily available starting materials, making it highly suitable for laboratory-scale synthesis in academic and industrial research settings. The resulting compound is a valuable intermediate, well-positioned for further elaboration in drug discovery and medicinal chemistry programs.

References

- Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N - Benchchem.

- Al-Masoudi, N. A., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Institutes of Health.

- Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. (2011).

- Synthesis of B. Ethyl 2-(4-Morpholinyl)thiazole-4-carboxylate. PrepChem.com.

- Tóth, G., et al. (1985). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 2.

- Thiazole synthesis. Organic Chemistry Portal.

- Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1074-1082.

- Retrosynthesis of 2-substituted-thiazole-4-carboxamides I and II. ResearchGate.

- Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate. PubChem.

- Synthesis of the 2-aminothiazole-4-carboxylate analogues. ResearchGate.

- Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health.

- Andreani, A., et al. (1993). Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents. 1. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates, -selenazole-2-carbamates, and related derivatives. Journal of Medicinal Chemistry.

- Shinde, R. R., et al. (2016). Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. Chemistry & Biology Interface.

- This compound. MySkinRecipes.

- General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. ResearchGate.

- Ethyl 2-bromothiazole-4-carboxylate. J&K Scientific LLC.

- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.

- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate.

- Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate.

- Al-Ghorbani, M., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience.

- Beyzaei, H., et al. (2015). Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society.

- Denton, T. T., et al. (2018). Multiple-step, one-pot synthesis of 2-substituted-3-phosphono-1-thia-4-aza-2-cyclohexene-5-carboxylates and their corresponding ethyl esters. Bioorganic & Medicinal Chemistry Letters.

- G. P. McGlacken, et al. (2019). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Institutes of Health.

- Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements.

- Zholob, E. S., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI.

- Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. ResearchGate.

- Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thiazole synthesis [organic-chemistry.org]

- 6. prepchem.com [prepchem.com]

- 7. CAS # 100367-77-9, Ethyl 2-bromothiazole-4-carboxylate, 2-Bromothiazole-4-carboxylic acid ethyl ester - chemBlink [chemblink.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound [myskinrecipes.com]

ethyl 2-morpholino-1,3-thiazole-4-carboxylate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 2-Morpholino-1,3-Thiazole-4-Carboxylate

Abstract

This compound (CAS No: 126533-95-7) is a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development.[1] This guide provides a comprehensive technical overview of its core chemical properties, a detailed, field-proven synthetic protocol, and an exploration of its potential as a versatile scaffold for creating novel therapeutic agents. The integration of the morpholine and thiazole moieties presents a unique chemical architecture, a feature prevalent in a variety of biologically active molecules.[2][3] We will delve into the causality behind its synthesis, its key analytical characteristics, and the logical basis for its application in modern drug discovery programs.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its identity and physical characteristics. This compound is a substituted thiazole, a five-membered aromatic ring containing both sulfur and nitrogen. The morpholino group at the 2-position and the ethyl carboxylate at the 4-position are key functional features that dictate its reactivity and potential biological interactions.

Quantitative physicochemical data for this compound are summarized in the table below, providing researchers with the essential parameters for experimental design and computational modeling.

| Property | Value | Source |

| CAS Number | 126533-95-7 | [1][4] |

| Molecular Formula | C₁₀H₁₄N₂O₃S | [4][5] |

| Molecular Weight | 242.30 g/mol | [4] |

| Exact Mass | 242.07251349 | [4] |

| Melting Point | 88.5 °C | [4][6] |

| Boiling Point | 376.2 °C at 760 mmHg | [4] |

| Density | 1.276 g/cm³ | [4] |

| Flash Point | 181.3 °C | [4] |

| Refractive Index | 1.555 | [4] |

| Topological Polar Surface Area | 79.9 Ų | [4] |

| XLogP3 | 1.22 - 1.6 | [4] |

Synthesis and Mechanistic Considerations

The construction of the thiazole ring is a cornerstone of heterocyclic chemistry. For this compound, the most direct and widely recognized method is a variation of the Hantzsch thiazole synthesis. This reaction involves the condensation of a thiourea derivative with an α-halocarbonyl compound.

The choice of starting materials is critical for the success and efficiency of the synthesis. 4-Morpholinethiocarboxamide (also known as 4-((amino)thiocarbonyl)morpholine) serves as the sulfur and nitrogen donor for the thiazole ring, while ethyl bromopyruvate provides the three-carbon backbone and the C4-carboxylate functional group.

Hantzsch Thiazole Synthesis Workflow

The diagram below illustrates the logical flow of the synthetic procedure. The selection of acetone as the solvent and reflux conditions are driven by the need for sufficient thermal energy to overcome the activation barrier of the condensation reaction while maintaining a controlled reaction environment. Magnesium sulfate (MgSO₄) is employed as a dehydrating agent to remove water formed during the reaction, thereby driving the equilibrium towards product formation.

Caption: Workflow for the Hantzsch synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and represents a self-validating system through its clear steps for reaction, workup, and purification.[7]

-

Reaction Setup: To a 100 mL round-bottom flask, add 4-((amino)thiocarbonyl)morpholine (1.85 g, 12.7 mmol), ethyl bromopyruvate (1.59 mL, 12.7 mmol), anhydrous magnesium sulfate (excess), and acetone (50 mL).

-

Condensation: Equip the flask with a reflux condenser and heat the mixture at reflux for 2 hours with magnetic stirring. The causality for this step is to facilitate the nucleophilic attack of the sulfur atom of the thiourea onto the α-carbon of the bromopyruvate, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

-

Initial Workup: Allow the reaction mixture to cool to room temperature. Filter the mixture to remove magnesium sulfate and other insoluble materials. Concentrate the filtrate under reduced pressure (in vacuo) to remove the acetone.

-

Extraction: Take up the resulting residue in chloroform. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by drying over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the dried organic solution. Purify the crude product by silica gel column chromatography. Elute with a solvent system of 1% methanol in chloroform. The product is identified by a retention factor (Rf) of 0.70 in ethyl acetate on a TLC plate.[7]

-

Final Product: Combine the pure fractions and concentrate to yield the desired compound, ethyl 2-(4-morpholinyl)thiazole-4-carboxylate (1.7 g, 55% yield).[7]

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a key technique for confirming the molecular weight. The protonated molecular ion peak [M+H]⁺ is observed at m/z = 243, which corresponds to the calculated molecular weight of 242.30 g/mol .[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.3 ppm and a quartet around 4.3 ppm), the morpholine protons (two multiplets, typically around 3.5-3.8 ppm), and a key singlet for the proton at the 5-position of the thiazole ring (expected downfield, likely around 7.5-8.0 ppm, due to the aromatic and electron-withdrawing environment).

-

¹³C NMR: The carbon spectrum would confirm the presence of all 10 unique carbon atoms, including the carbonyl carbon of the ester (around 160-165 ppm), the carbons of the thiazole ring (with C2 being the most downfield, likely >165 ppm, due to its attachment to two heteroatoms), and the carbons of the ethyl and morpholine groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. A strong band around 1700-1720 cm⁻¹ would indicate the C=O stretch of the ester. Bands in the 1500-1600 cm⁻¹ region would correspond to the C=N and C=C stretching vibrations within the thiazole ring. C-O stretching from the ester and morpholine ether linkage would be visible in the 1100-1300 cm⁻¹ region.

Reactivity and Potential for Derivatization

This compound is not merely an endpoint but a versatile intermediate. Its functional groups offer multiple handles for further chemical modification, making it a valuable building block for creating libraries of related compounds for structure-activity relationship (SAR) studies.

Caption: Key reactive sites and derivatization pathways.

-

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using lithium hydroxide) to yield the corresponding 2-morpholino-1,3-thiazole-4-carboxylic acid.[8] This carboxylic acid is a crucial intermediate for forming amide bonds with various amines, a common strategy in drug design to modulate solubility and target binding.

-

Amide Formation: Following hydrolysis, the resulting carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to generate a library of amide derivatives.

-

Ester Reduction: The ester can be reduced to the primary alcohol, (2-morpholinothiazol-4-yl)methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in further synthetic transformations.

Potential Applications in Drug Discovery

The structural motif of this compound is highly relevant in medicinal chemistry. The thiazole ring is a bioisostere of various other rings and is a privileged scaffold found in numerous approved drugs.[3] Similarly, the morpholine ring is frequently incorporated into drug candidates to improve physicochemical properties such as aqueous solubility and metabolic stability, and to act as a hydrogen bond acceptor.

The related scaffold, ethyl 2-amino-1,3-thiazole-4-carboxylate, is a well-established building block in the synthesis of potent kinase inhibitors, including those targeting anaplastic lymphoma kinase (ALK) and stearoyl-CoA desaturase (SCD1), which are implicated in cancer and metabolic diseases.[9][10][11] Recent research has also highlighted the cytotoxic properties of novel 2-morpholinothiazole derivatives against various cancer cell lines.[2] This body of evidence strongly suggests that this compound is a high-potential starting point for the development of new therapeutics, particularly in oncology.

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic compound. Its well-defined physicochemical properties, straightforward synthesis via the Hantzsch reaction, and multiple points for chemical derivatization make it an invaluable tool for researchers in drug discovery. The proven biological relevance of the morpholinothiazole core substantiates its role as a promising scaffold for the design and synthesis of next-generation therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary to leverage this compound's full potential in a research and development setting.

References

- PrepChem.com. Synthesis of B. Ethyl 2-(4-Morpholinyl)

- PubChem. Ethyl 2-(morpholin-4-yl)

- Bentham Science Publishers. New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. [Link]

- MySkinRecipes.

- ResearchGate.

- PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

- NINGBO INNO PHARMCHEM CO., LTD.

- Fisher Scientific. 2-Morpholino-1,3-thiazole-4-carboxylic acid, 97%, Thermo Scientific. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate | C10H14N2O3S | CID 15053544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. prepchem.com [prepchem.com]

- 8. 2-Morpholino-1,3-thiazole-4-carboxylic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 9. Ethyl 2-amino-1,3-thiazole-4-carboxylate CAS#: 5398-36-7 [m.chemicalbook.com]

- 10. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

ethyl 2-morpholino-1,3-thiazole-4-carboxylate structure elucidation

An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-morpholino-1,3-thiazole-4-carboxylate

Introduction

This compound, with the molecular formula C₁₀H₁₄N₂O₃S, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] Its structure incorporates three key pharmacophores: a thiazole ring, a morpholine moiety, and an ethyl ester group. The thiazole core is a prevalent scaffold in numerous FDA-approved drugs, valued for its diverse biological activities.[4][5] Similarly, the morpholine ring is often introduced into drug candidates to improve physicochemical properties such as solubility and metabolic stability.

This guide provides a comprehensive, technically-grounded walkthrough of the analytical methodologies required for the unambiguous structure elucidation of this molecule. We will move beyond a simple recitation of data to explore the underlying scientific principles and causal relationships that make each analytical technique a self-validating component of the overall confirmation process. The workflow detailed herein represents a robust, field-proven strategy for researchers engaged in the synthesis and characterization of novel chemical entities.

Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most direct and widely recognized method for constructing the 2-substituted thiazole core of the target molecule is the Hantzsch thiazole synthesis, first described in 1887.[6][7] This reaction provides an efficient means of creating the thiazole ring through the condensation of a thioamide with an α-haloketone.[6][8][9]

For the synthesis of this compound, the specific reactants are 4-((amino)thiocarbonyl)morpholine (morpholine-4-carbothioamide) and ethyl bromopyruvate .[10]

Causality of the Mechanism:

-

Nucleophilic Attack: The reaction initiates with the sulfur atom of the thioamide, acting as a potent nucleophile, attacking the electrophilic α-carbon of the ethyl bromopyruvate. This step is a classic Sₙ2 reaction.

-

Intramolecular Cyclization: Following the initial bond formation, the nitrogen atom of the intermediate attacks the ketone carbonyl group.

-

Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic 1,3-thiazole ring.[5]

A Multi-faceted Approach to Structure Elucidation

Confirming the identity of a synthesized compound requires a coordinated analytical strategy. No single technique is sufficient; instead, data from multiple spectroscopic methods are integrated to build an undeniable structural proof. This process is inherently self-validating, as the results from each analysis must be consistent with all others.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Trustworthiness: The first and most fundamental question is: "What is the molecular weight of the compound?" Mass spectrometry provides a high-precision answer, serving as the initial validation of a successful synthesis. We employ a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.

Protocol: ESI-MS Analysis

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: The solution is infused into the ESI source, where it is nebulized and ionized.

-

Analysis: The generated ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

Expected Outcome: For this compound (C₁₀H₁₄N₂O₃S, MW = 242.29), the primary ion observed in positive ion mode will be the protonated molecule, [M+H]⁺.

| Parameter | Expected Value | Interpretation |

| Molecular Formula | C₁₀H₁₄N₂O₃S | - |

| Exact Mass | 242.07 g/mol | Calculated molecular weight. |

| Observed Ion [M+H]⁺ | m/z ≈ 243 | Confirms the molecular weight of the target compound.[10] |

This result provides the first piece of concrete evidence that the target molecule has been formed.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Trustworthiness: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally reliable method for confirming the presence of key functional groups, which act as structural signposts. The absence or presence of expected absorption bands provides a rapid and robust check on the molecular architecture.

Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Analysis: An IR beam is passed through the crystal, and the resulting spectrum of absorbed frequencies is recorded.

Expected Outcome: The IR spectrum will display characteristic absorption bands corresponding to the ester, thiazole, and morpholine moieties.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 2850-2980 | C-H Stretch | Aliphatic (Ethyl, Morpholine) | Confirms the presence of sp³ C-H bonds. |

| ~1715 | C=O Stretch | Carbonyl (Ester) | A strong, sharp peak indicating the ester group.[8] |

| 1550-1620 | C=N / C=C Stretch | Thiazole Ring | Confirms the presence of the aromatic heterocyclic core.[8][11] |

| 1100-1300 | C-O Stretch | Ether (Morpholine) & Ester | Strong absorptions confirming the C-O single bonds. |

The presence of these specific bands, particularly the strong carbonyl peak, validates the successful incorporation of the principal functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Trustworthiness: NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. The combined data from ¹H and ¹³C NMR allows for the complete assembly of the molecular puzzle.

Protocol: NMR Analysis

-

Sample Preparation: The compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

Data Acquisition: The sample is placed in the NMR spectrometer, and spectra for ¹H and ¹³C are acquired.

¹H NMR Spectroscopy: Mapping the Protons

This technique reveals the number of chemically distinct protons, their relative numbers (integration), their electronic environment (chemical shift), and how they are coupled to neighboring protons (multiplicity).

| Predicted Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |

| ~7.85 | 1H | Singlet (s) | Thiazole H-5 | The lone proton on the electron-deficient aromatic ring is highly deshielded and has no adjacent protons to couple with.[11] |

| ~4.35 | 2H | Quartet (q) | Ester -O-CH₂ -CH₃ | Deshielded by the adjacent oxygen. The signal is split into a quartet by the three protons of the neighboring methyl group (n+1=4). |

| ~3.80 | 4H | Triplet (t) | Morpholine -O-CH₂ - | Protons adjacent to the electronegative oxygen atom. Appears as a triplet due to coupling with the adjacent -N-CH₂- protons. |

| ~3.55 | 4H | Triplet (t) | Morpholine -N-CH₂ - | Protons adjacent to the nitrogen atom. Appears as a triplet due to coupling with the adjacent -O-CH₂- protons. |

| ~1.35 | 3H | Triplet (t) | Ester -O-CH₂-CH₃ | The signal is split into a triplet by the two protons of the neighboring methylene group (n+1=3). |

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

This technique identifies all unique carbon atoms in the molecule, with their chemical shifts indicating their electronic environment and hybridization state.

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~168.5 | Thiazole C -2 | Attached to two heteroatoms (S and N), this carbon is highly deshielded. |

| ~161.0 | Ester C =O | Carbonyl carbon, characteristically found far downfield. |

| ~147.0 | Thiazole C -4 | sp² carbon attached to the electron-withdrawing carboxylate group. |

| ~114.5 | Thiazole C -5 | The sole sp² C-H carbon on the ring, appearing at a characteristic upfield position for thiazoles.[11] |

| ~66.8 | Morpholine -O-C H₂- | Aliphatic carbon attached to oxygen, deshielded relative to the C-N carbon. |

| ~61.2 | Ester -O-C H₂- | Aliphatic carbon attached to the ester oxygen. |

| ~48.5 | Morpholine -N-C H₂- | Aliphatic carbon attached to nitrogen. |

| ~14.5 | Ester -C H₃ | Aliphatic methyl carbon, appearing in the typical upfield region. |

Conclusion: A Unified Structural Confirmation

The structure of this compound is unequivocally confirmed by the seamless integration of data from multiple analytical techniques.

-

Mass Spectrometry establishes the correct molecular weight of 242.29 g/mol via an [M+H]⁺ ion at m/z 243.[10]

-

IR Spectroscopy confirms the presence of the essential ester (C=O at ~1715 cm⁻¹) and thiazole (C=N/C=C at 1550-1620 cm⁻¹) functional groups.

-

¹H and ¹³C NMR Spectroscopy provide the definitive blueprint, mapping out the precise connectivity of the ethyl ester, the two distinct methylene environments of the morpholine ring, and the single proton on the thiazole ring at the C-5 position.

Each piece of evidence corroborates the others, creating a self-validating dataset that leaves no ambiguity. This systematic approach ensures the highest degree of scientific integrity and is the standard by which novel molecular structures are authenticated in modern chemical research.

References

- PrepChem.com. Synthesis of B. Ethyl 2-(4-Morpholinyl)thiazole-4-carboxylate.

- Bologa, M. et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 27(15), 4985.

- Al-Otaibi, J. S. et al. (2023). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ChemistrySelect, 8(43).

- Chem Help Asap. Hantzsch Thiazole Synthesis.

- Al-Suhaimi, K. S. et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311.

- ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis.

- Abdel-Wahab, B. F. et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734.

- SynArchive. Hantzsch Thiazole Synthesis.

- Rostom, S. A. F. et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1465.

- YouTube. synthesis of thiazoles. (2019).

- Aziz, D. M. et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(51), 35919-35935.

- PubChem. Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate. National Center for Biotechnology Information.

- Assiri, M. A. et al. (2023). New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. Current Organic Chemistry, 27(22), 1985-1998.

- ResearchGate. General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives.

- PubChem. Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information.

- MySkinRecipes. This compound.

Sources

- 1. Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate | C10H14N2O3S | CID 15053544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound [myskinrecipes.com]

- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. synarchive.com [synarchive.com]

- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. prepchem.com [prepchem.com]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Ethyl 2-morpholino-1,3-thiazole-4-carboxylate (CAS 5398-36-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-morpholino-1,3-thiazole-4-carboxylate, bearing the CAS number 5398-36-7, is a heterocyclic compound of significant interest within the sphere of medicinal chemistry and drug discovery. As a derivative of the versatile 2-aminothiazole scaffold, it holds potential for a range of therapeutic applications, most notably in the realm of oncology. The incorporation of a morpholine moiety introduces unique physicochemical properties that can influence its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of its synthesis, potential pharmacological activities based on structurally related compounds, and prospective avenues for future research. While specific biological data for this exact molecule is limited in publicly accessible literature, this guide synthesizes information from analogous 2-morpholinothiazole and 2-aminothiazole derivatives to provide a scientifically grounded perspective on its potential.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents.[1][2] Its prevalence stems from its ability to engage in a variety of biological interactions, serving as a versatile template for the design of compounds with diverse pharmacological activities.[3][4] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][5]

The functionalization of the 2-amino group, in this case with a morpholine ring, allows for the fine-tuning of a molecule's properties. The morpholine ring can enhance aqueous solubility, act as a hydrogen bond acceptor, and introduce a specific conformational rigidity that may be favorable for binding to biological targets. This strategic modification of the 2-aminothiazole scaffold is a common approach in the quest for novel therapeutic agents with improved efficacy and safety profiles.

Synthesis and Characterization

The synthesis of this compound is readily achievable through the well-established Hantzsch thiazole synthesis.[6][7] This classical and widely utilized method involves the condensation of an α-haloketone with a thioamide.[6]

Synthetic Pathway

The primary route to obtaining this compound involves the reaction of 4-((amino)thiocarbonyl)morpholine with ethyl bromopyruvate.[8]

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

The following protocol is adapted from a known synthesis of ethyl 2-(4-morpholinyl)thiazole-4-carboxylate.[8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-((amino)thiocarbonyl)morpholine (1.0 equivalent), ethyl bromopyruvate (1.0 equivalent), and excess magnesium sulfate in acetone.

-

Reaction Conditions: Heat the mixture at reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid magnesium sulfate and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in chloroform and wash with an aqueous solution of sodium bicarbonate. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography using a suitable eluent system (e.g., 1% methanol in chloroform) to yield the desired product.[8]

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the chemical structure. For instance, in related Schiff bases of ethyl 2-aminothiazole-4-carboxylate, the quartet and triplet of the ethyl ester's CH₂ and CH₃ groups are typically observed around 4.2 ppm and 1.2 ppm, respectively.[9]

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compound. For ethyl 2-(4-morpholinyl)thiazole-4-carboxylate, a mass spectrum would show a (M+H)⁺ peak at m/z 243.[8]

-

Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the carbonyl group of the ester.

Potential Pharmacological Profile: An Extrapolation from Related Compounds

While specific biological data for this compound is not extensively documented, the broader class of 2-aminothiazole and, more specifically, 2-morpholinothiazole derivatives have shown significant promise, particularly as anticancer agents.[3]

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-aminothiazole derivatives.[4][5] The morpholine moiety, in particular, has been incorporated into various quinazoline derivatives that have demonstrated cytotoxic activities against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SHSY-5Y (neuroblastoma).[10]

A recent study on new functionalized 2-(morpholinoimino)thiazole derivatives reported that several of these compounds exhibited potent cytotoxic properties against various cancer cell lines, with some being comparable to the standard drug doxorubicin.[11] The study also suggested that these compounds can induce apoptosis and cause cell cycle arrest in cancer cells.[11]

Table 1: Anticancer Activity of Representative Thiazole Derivatives

| Compound Class | Target Cancer Cell Lines | Reported Activity (IC₅₀) | Reference |

| 2-(Morpholinoimino)thiazoles | Various | Comparable to doxorubicin | [11] |

| Thiazole-Pyrimidine Hybrids | A549, MCF-7, Colo-205, A2780 | 0.043 - 0.87 µM | [12] |

| Thiazole Derivatives | MCF-7, HepG2 | 2.57 - 51.7 µM | [13] |

| Imidazo[2,1-b]thiazoles | A375P (Melanoma) | Sub-micromolar | [14] |

Mechanism of Action: Potential as Kinase Inhibitors

A prominent mechanism of action for many anticancer thiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[15] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[15][16] Several thiazole-based compounds have been designed and synthesized as potent VEGFR-2 inhibitors.[15][16][17]

Molecular docking studies of various thiazole derivatives have shown their potential to bind to the ATP-binding site of kinases like VEGFR-2, thereby inhibiting their activity.[12][18][19][20]

Caption: Potential mechanism of action via VEGFR-2 inhibition.

Research Applications and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Future research efforts could be directed towards the following areas:

-

Synthesis of Analogues: A library of analogues could be synthesized by modifying the ester group and the substituents on the thiazole and morpholine rings to establish a comprehensive structure-activity relationship (SAR).

-

In-depth Biological Evaluation: The compound and its analogues should be subjected to rigorous in vitro and in vivo testing to determine their anticancer, antimicrobial, and anti-inflammatory activities. This should include screening against a panel of cancer cell lines and evaluation of their effects on key signaling pathways.

-

Target Identification and Validation: Studies should be conducted to identify the specific molecular targets of the most active compounds. This could involve techniques such as molecular docking, enzymatic assays, and proteomic approaches.

-

Pharmacokinetic Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds should be evaluated to assess their drug-likeness and potential for further development.

Conclusion

This compound is a synthetically accessible compound that belongs to a class of molecules with demonstrated therapeutic potential. While specific biological data for this compound is not yet widely available, the extensive research on related 2-aminothiazole and 2-morpholinothiazole derivatives strongly suggests its promise as a lead structure for the development of new drugs, particularly in the field of oncology. This technical guide provides a solid foundation for researchers interested in exploring the potential of this and related compounds in their drug discovery programs.

References

[1] Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016). SciSpace. [Link]

[13] Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

[3] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

[4] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed. [Link]

[11] New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. (2023). Bentham Science Publishers. [Link]

[21] Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Publications. [Link]

[2] 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2025). ResearchGate. [Link]

[16] Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. [Link]

[12] Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Thiazole–Pyrimidine Linked Amide Derivatives. (2022). Taylor & Francis Online. [Link]

[18] Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ResearchGate. [Link]

[19] Green Synthesis and Molecular Docking of Thiazolyl-thiazole Derivatives as Potential Cytotoxic Agents. (2020). PubMed. [Link]

[20] New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]

[8] Synthesis of B. Ethyl 2-(4-Morpholinyl)thiazole-4-carboxylate. (n.d.). PrepChem.com. [Link]

[17] Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities. (2024). PubMed. [Link]

[22] Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2022). PubMed Central. [Link]

[23] New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. (2023). ResearchGate. [Link]

[15] Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. (2023). PubMed Central. [Link]

[14] New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. (2011). PubMed. [Link]

[24] New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. (2023). PubMed Central. [Link]

[25] Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2024). ACS Omega. [Link]

[26] Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). ResearchGate. [Link]

[27] Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. (2022). Taylor & Francis Online. [Link]

[28] Development of 2-aminothiazole core in anticancer therapeutic areas. (2022). ResearchGate. [Link]

[5] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]

[29] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). ResearchGate. [Link]

[10] Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2021). PubMed Central. [Link]

[30] Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents. (2015). Oriental Journal of Chemistry. [Link]

[9] Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). PubMed Central. [Link]

[6] Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). PubMed Central. [Link]

[7] The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1983). Royal Society of Chemistry. [Link]

[31] Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (2013). PLOS One. [Link]

[32] Benzothiazole derivatives as anticancer agents. (2018). PubMed Central. [Link]

[33] Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate. (n.d.). PubChem. [Link]

[34] The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1983). Journal of the Chemical Society, Perkin Transactions 1. [Link]

[35] this compound. (n.d.). MySkinRecipes. [Link]

[36] General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. (2019). ResearchGate. [Link]

[37] One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). Asian Journal of Chemistry. [Link]

[38] Benzothiazole derivatives as anticancer agents. (2018). PubMed. [Link]

Sources

- 1. Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016) | Debasis Das | 2 Citations [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. prepchem.com [prepchem.com]

- 9. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

- 14. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]

- 17. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Green Synthesis and Molecular Docking of Thiazolyl-thiazole Derivatives as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. tandfonline.com [tandfonline.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 31. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 32. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate | C10H14N2O3S | CID 15053544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 34. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]

- 35. This compound [myskinrecipes.com]

- 36. researchgate.net [researchgate.net]

- 37. asianpubs.org [asianpubs.org]

- 38. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Ethyl 2-Morpholino-1,3-thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of ethyl 2-morpholino-1,3-thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. We will cover its precise chemical identity, detailed physicochemical properties, a validated synthesis protocol based on the Hantzsch thiazole synthesis, methods for spectroscopic characterization, and a discussion of its potential biological activities and applications. This document is designed to serve as a comprehensive resource, synthesizing technical data with practical, field-proven insights to support research and development efforts.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of all scientific investigation. The compound is unambiguously identified by the following nomenclature and structural identifiers.

| Identifier | Value |

| Preferred IUPAC Name | This compound[1] |

| CAS Number | 126533-95-7[2] |

| Molecular Formula | C₁₀H₁₄N₂O₃S[1][2] |

| Molecular Weight | 242.30 g/mol |

| Canonical SMILES | CCOC(=O)C1=CSC(=N1)N2CCOCC2 |

| InChI Key | OGPGYSWBRBAURZ-UHFFFAOYSA-N |

Synthesis and Purification

The synthesis of this compound is most effectively achieved via the Hantzsch thiazole synthesis. This classic method involves the condensation of an α-halocarbonyl compound with a thioamide.[3][4][5] In this specific case, the reaction proceeds between ethyl bromopyruvate and 4-morpholinecarbothioamide.

Causality of the Hantzsch Synthesis

The Hantzsch synthesis is a robust and high-yielding method for forming the thiazole ring.[3] The mechanism involves two key steps:

-

S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom in ethyl bromopyruvate. This initial Sɴ2 reaction forms a key intermediate.[6]

-

Intramolecular Cyclization & Dehydration: The nitrogen of the intermediate then performs a nucleophilic attack on the ketone carbonyl. The resulting tetrahedral intermediate subsequently undergoes dehydration to form the stable, aromatic thiazole ring.[6]

The workflow for synthesis and subsequent verification is a self-validating process, ensuring the final product's identity and purity.

Caption: Synthesis and Verification Workflow.

Detailed Experimental Protocol

The following protocol is adapted from a standard procedure for the synthesis of ethyl 2-(4-morpholinyl)thiazole-4-carboxylate.[7]

Materials:

-

4-Morpholinecarbothioamide (1.85 g, 12.7 mmol)

-

Ethyl bromopyruvate (1.59 mL, 12.7 mmol)

-

Anhydrous Magnesium Sulfate (MgSO₄) (excess)

-

Acetone (50 mL)

-

Chloroform

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Eluent: 1% Methanol in Chloroform

Procedure:

-

Combine 4-morpholinecarbothioamide (1.85 g), ethyl bromopyruvate (1.59 mL), and an excess of anhydrous MgSO₄ in 50 mL of acetone in a round-bottom flask.

-

Heat the mixture at reflux for 2 hours. The MgSO₄ serves to trap the water formed during the final dehydration step, driving the reaction to completion.

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove the MgSO₄ and concentrate the filtrate in vacuo.

-

Dissolve the resulting residue in chloroform.

-

Wash the chloroform solution with saturated aqueous NaHCO₃ to neutralize any remaining acidic byproducts, followed by drying over anhydrous Na₂SO₄.

-

Concentrate the dried solution in vacuo to yield the crude product.

-

Purify the residue using silica gel column chromatography, eluting with 1% methanol in chloroform, to yield the pure product (Expected yield: ~1.7 g, 55%).[7]

Spectroscopic Characterization (Self-Validation)

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the ethyl ester protons (a triplet and a quartet), the morpholine protons (two distinct triplets), and a unique singlet for the proton at the C5 position of the thiazole ring.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will confirm the presence of all 10 unique carbon atoms, including the carbonyl carbon of the ester, the distinct carbons of the thiazole ring, and the carbons of the morpholine and ethyl groups.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 243, confirming the molecular weight.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O stretch of the ester group (around 1700-1725 cm⁻¹), C=N stretching of the thiazole ring, and C-O-C stretching of the morpholine and ester moieties.

Potential Applications and Biological Activity

The 2-aminothiazole scaffold, of which this compound is a derivative, is a privileged structure in medicinal chemistry.[8] Thiazole derivatives are known to exhibit a wide range of biological activities, making this compound a molecule of significant interest for drug discovery.

-

Anticancer Activity: Numerous 2-morpholinothiazole derivatives have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines.[9] Some have shown potency comparable to existing drugs like doxorubicin, with mechanisms involving apoptosis and cell cycle arrest.[9]

-

Antimicrobial and Antifungal Activity: The thiazole nucleus is a core component of many antimicrobial and antifungal agents.[10][11] Derivatives are often screened for activity against bacteria like Staphylococcus aureus and Escherichia coli, and fungi such as Candida albicans.[11]

-

Antioxidant Properties: Certain 2-aminothiazole derivatives have been investigated as potential antioxidants.[12]

-

Other Therapeutic Areas: The broader class of thiazole derivatives has been explored for anti-inflammatory, anti-HIV, and CNS regulatory activities.[5][8]

The presence of the morpholine group often enhances pharmacokinetic properties, such as solubility and metabolic stability, making this particular derivative an attractive starting point for library synthesis and lead optimization campaigns.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar thiazole derivatives can provide guidance.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices.[13] Use in a well-ventilated area and avoid breathing dust, fumes, or vapors.[14]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and safety glasses with side-shields.[13][15]

-

Hazards (based on analogues): Similar compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[13][15][16] Some may be harmful if swallowed.[13][16]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[13]

Conclusion

This compound is a valuable heterocyclic compound with a straightforward and scalable synthesis via the Hantzsch reaction. Its structure is readily confirmed by standard spectroscopic methods, creating a self-validating experimental workflow. As a derivative of the biologically significant 2-aminothiazole scaffold, it represents a promising platform for the development of new therapeutic agents, particularly in oncology and infectious diseases. This guide provides the foundational technical knowledge necessary for researchers to synthesize, characterize, and further explore the potential of this versatile molecule.

References

- Synthesis of B. Ethyl 2-(4-Morpholinyl)

- Hantzsch Thiazole Synthesis.Chem Help Asap. [Link]

- Hantzsch Thiazole Synthesis.SynArchive. [Link]

- synthesis of thiazoles.YouTube. [Link]

- Thiazole is an aromatic five membered heterocyclic compound.CUTM Courseware. [Link]

- New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies.Bentham Science Publishers. [Link]

- Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate | C10H14N2O3S | CID 15053544.

- Safety D

- SAFETY DATA SHEET - Ethyl 2-aminothiazole-4-carboxyl

- General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives.

- Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review.National Institutes of Health (NIH). [Link]

- Recent Developments and Biological Activities of 2-Aminothiazole Deriv

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.Semantic Scholar. [Link]

- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants.National Institutes of Health (NIH). [Link]

- Ethyl 2-methyl-1,3-thiazole-4-carboxylate | C7H9NO2S | CID 293353.

- ethyl 2-phenyl-1,3-thiazole-4-carboxylate.

- Ethyl 2-aminothiazole-4-carboxylate | Drug Information, Uses, Side Effects.PharmaCompass.com. [Link]

- CN104163802A - 2-aminothiazole-4-ethyl formate preparation method.

- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

- Ethyl 2-aminothiazole-4-carboxyl

Sources

- 1. Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate | C10H14N2O3S | CID 15053544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. synarchive.com [synarchive.com]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. m.youtube.com [m.youtube.com]

- 7. prepchem.com [prepchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.fr [fishersci.fr]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

- 16. Ethyl 2-aminothiazole-4-carboxylate - High purity | EN [georganics.sk]

ethyl 2-morpholino-1,3-thiazole-4-carboxylate molecular weight

An In-depth Technical Guide to Ethyl 2-morpholino-1,3-thiazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, provide a detailed and validated synthesis protocol, and explore its applications as a key intermediate in the synthesis of targeted therapeutic agents. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the strategic use of this versatile compound.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged five-membered heterocyclic motif that serves as a cornerstone in the architecture of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it an ideal pharmacophore for interacting with a wide array of biological targets. The 2-aminothiazole subset, in particular, is a recurring structural alert in the design of kinase inhibitors and other targeted therapies.[2]

This compound emerges from this context as a highly valuable and functionalized synthetic intermediate. The presence of the morpholine group at the 2-position and the ethyl ester at the 4-position provides two distinct points for chemical modification, enabling the rapid construction of diverse molecular libraries. This guide will elucidate the properties and synthesis of this compound and demonstrate its strategic importance in the development of next-generation therapeutics.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and process development. This compound is a stable, solid material under standard laboratory conditions. Its key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄N₂O₃S | [3][4] |

| Molecular Weight | 242.29 g/mol | [4][5] |

| CAS Number | 126533-95-7 | [4][6] |

| IUPAC Name | ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate | [3] |

| Appearance | Solid | [7] |

| Melting Point | 88.5 °C | [4][5] |

| Boiling Point | 376.2 °C at 760 mmHg | [4][5] |

| Density | 1.276 g/cm³ (Predicted) | [4][5] |

| LogP (XLogP3) | 1.22140 | [4] |

| Topological Polar Surface Area | 79.9 Ų | [4] |

Synthesis and Characterization

The most common and efficient synthesis of this compound is achieved through the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole core. This involves the condensation reaction between a thiourea derivative and an α-haloketone.

Synthetic Workflow

The reaction proceeds by nucleophilic attack of the sulfur atom from 4-((amino)thiocarbonyl)morpholine (morpholinothiocarboxamide) onto the electrophilic carbon of the ethyl bromopyruvate, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate | C10H14N2O3S | CID 15053544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound [myskinrecipes.com]

- 6. echemi.com [echemi.com]

- 7. Ethyl 2-[(diethylamino)methyl]-1,3-thiazole-4-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to Ethyl 2-Morpholino-1,3-thiazole-4-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

Ethyl 2-morpholino-1,3-thiazole-4-carboxylate is a heterocyclic compound that has garnered significant interest within the drug discovery and development landscape. Its structure marries two key pharmacophores: the thiazole ring and the morpholine moiety. The thiazole ring is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The morpholine group is frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and metabolic stability, and to improve their pharmacokinetic profiles. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its potential applications in modern drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 126533-95-7 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O₃S | [1] |

| Molecular Weight | 242.29 g/mol | [2] |

| Melting Point | 88.5 °C | [2] |

| Boiling Point | 376.2 °C at 760 mmHg (Predicted) | [2][3] |

| Density | 1.276 g/cm³ (Predicted) | [2] |

| Appearance | Not explicitly stated, but related compounds are often powders. | |

| Solubility | The morpholine moiety generally increases aqueous solubility. | |

| XLogP3 | 1.22140 | |

| Mass Spectrum | (M+H)⁺ = 243 | [4] |

Synthesis and Mechanistic Insights

The primary route for synthesizing this compound is a variation of the classic Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a self-validating system for the synthesis of the title compound[4]:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-((amino)thiocarbonyl)morpholine (1.85 g, 12.7 mmol), ethyl bromopyruvate (1.59 mL, 12.7 mmol), and an excess of magnesium sulfate (MgSO₄) in 50 mL of acetone.

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture to remove the magnesium sulfate and concentrate the filtrate in vacuo.

-

Purification: Take up the residue in chloroform and wash with an aqueous solution of sodium bicarbonate (NaHCO₃). Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be further purified by silica gel chromatography using a mobile phase of 1% methanol in chloroform to yield the desired compound (1.7 g, 55% yield)[4].

Causality Behind Experimental Choices

-

Reagents:

-

4-((Amino)thiocarbonyl)morpholine: This serves as the thioamide component, providing the nitrogen and sulfur atoms necessary for the thiazole ring formation. The morpholine substituent is carried through to the final product.

-

Ethyl bromopyruvate: This α-haloketone is the electrophilic component of the reaction. The bromine atom is a good leaving group, and the ketone and ester functionalities provide the carbon backbone for the thiazole ring and the ester group at the 4-position, respectively.

-

-

Solvent and Conditions:

-

Acetone: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction. Its boiling point allows for the reaction to be carried out at a moderate reflux temperature.

-

Magnesium Sulfate (MgSO₄): Anhydrous MgSO₄ is used as a dehydrating agent to remove any traces of water from the reaction mixture, which could otherwise interfere with the reaction.

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

-

Work-up and Purification:

-

Aqueous NaHCO₃ wash: This step is crucial to neutralize any acidic byproducts, such as hydrobromic acid (HBr), that may have formed during the reaction.

-

Silica Gel Chromatography: This is a standard purification technique to separate the desired product from any unreacted starting materials or side products.

-

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism:

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the ethyl bromopyruvate, displacing the bromide ion in an Sₙ2 reaction.

-

Tautomerization: The initial adduct undergoes tautomerization to form a more reactive enethiol intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the enethiol intermediate then performs a nucleophilic attack on the ketone carbonyl carbon, leading to the formation of a five-membered thiazoline ring.

-

Dehydration: The resulting hydroxyl group is eliminated as a water molecule, leading to the formation of the aromatic thiazole ring.

Spectroscopic Characterization (Analogous Data)

¹³C-NMR (Analogous):

-

Morpholine carbons: Resonances for the morpholine ring carbons are typically observed in the range of δ 45-67 ppm.